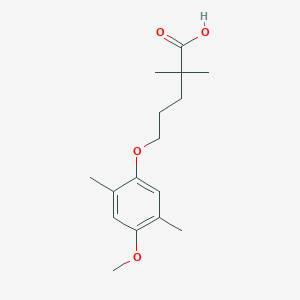
5-(4-Methoxy-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid
Cat. No. B8609572
Key on ui cas rn:
88487-96-1
M. Wt: 280.36 g/mol
InChI Key: POXBVVIAZQCVCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05166398
Procedure details


A solution containing 11.8 g (40.1 mmol) of 5-(4-methoxy-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid, methyl ester (Example 1), 40 mL of 2N potassium hydroxide and 150 mL of methanol is stirred at reflux for 18 hours overnight. The methanol is removed on a rotary evaporator and the aqueous solution diluted with water. After the aqueous solution is extracted with diethyl ether it is acidified with excess 6N hydrochloric acid solution and the precipitate is isolated with diethyl ether. The diethyl ether solution is washed with brine, dried (magnesium sulfate) and evaporated leaving a crystalline residue. Recrystallization from 50 mL of acetonitrile in the presence of charcoal affords after refrigeration, 9.7 g of the title compound as colorless crystals; mp 85°-86° C.
Name
5-(4-methoxy-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid, methyl ester
Quantity
11.8 g
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:19]([CH3:20])=[CH:18][C:6]([O:7][CH2:8][CH2:9][CH2:10][C:11]([CH3:17])([CH3:16])[C:12]([O:14]C)=[O:13])=[C:5]([CH3:21])[CH:4]=1.[OH-].[K+]>CO>[CH3:1][O:2][C:3]1[C:19]([CH3:20])=[CH:18][C:6]([O:7][CH2:8][CH2:9][CH2:10][C:11]([CH3:16])([CH3:17])[C:12]([OH:14])=[O:13])=[C:5]([CH3:21])[CH:4]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
5-(4-methoxy-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid, methyl ester
|
|
Quantity
|
11.8 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC(=C(OCCCC(C(=O)OC)(C)C)C=C1C)C
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
is stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 18 hours overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The methanol is removed on a rotary evaporator
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the aqueous solution diluted with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
After the aqueous solution is extracted with diethyl ether it
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the precipitate is isolated with diethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The diethyl ether solution is washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (magnesium sulfate)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
leaving a crystalline residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization from 50 mL of acetonitrile in the presence of charcoal
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC(=C(OCCCC(C(=O)O)(C)C)C=C1C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.7 g | |
| YIELD: CALCULATEDPERCENTYIELD | 86.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
